[3-(Butane-1-sulfinyl)phenyl]boronic acid
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Overview
Description
[3-(Butane-1-sulfinyl)phenyl]boronic acid: is a versatile chemical compound widely used in scientific research. This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with a butane-1-sulfinyl group. This structure imparts unique chemical properties, making it valuable in various fields such as organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Butane-1-sulfinyl)phenyl]boronic acid typically involves the reaction of phenylboronic acid with butane-1-sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: [3-(Butane-1-sulfinyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Major Products:
Oxidation: [3-(Butane-1-sulfonyl)phenyl]boronic acid.
Reduction: [3-(Butane-1-thio)phenyl]boronic acid.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(Butane-1-sulfinyl)phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing biaryl compounds .
Biology: In biological research, this compound is used to study the interactions between boronic acids and diols. It is also used in the development of boronate affinity materials for the selective enrichment of cis-diol-containing molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and sensors. Its ability to form reversible covalent bonds with diols makes it useful in developing responsive materials for various applications .
Mechanism of Action
The mechanism of action of [3-(Butane-1-sulfinyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. This property is exploited in various applications, including sensing, separation, and drug delivery .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the butane-1-sulfinyl group, making it less versatile in certain applications.
[3-(Butane-1-sulfonyl)phenyl]boronic acid: An oxidized form of [3-(Butane-1-sulfinyl)phenyl]boronic acid with different chemical properties.
[3-(Butane-1-thio)phenyl]boronic acid: A reduced form with distinct reactivity compared to the sulfinyl derivative.
Uniqueness: The presence of the butane-1-sulfinyl group in this compound imparts unique chemical properties, such as enhanced reactivity and selectivity in certain reactions. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3-butylsulfinylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3S/c1-2-3-7-15(14)10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQKCIDDNFNZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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